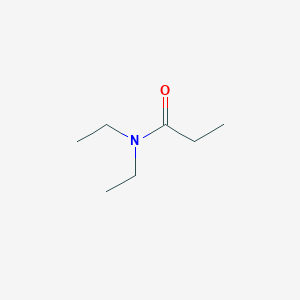
2-Nitro-4-(trifluoromethyl)phenylhydrazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Nitro-4-(trifluoromethyl)phenylhydrazine often involves reactions that include the cleavage of nitroso groups or the reduction of double bonds in the presence of hydrazine derivatives. For instance, the action of hydrazine on nitroso compounds can result in the cleavage of the nitroso group, leading to various chemical transformations (L. Mironovich, 1996)(Mironovich, 1996). Similarly, the synthesis of fluorinated N-arylpyrazoles with perfluoro-2-methyl-2-pentene and arylhydrazines has been described, showcasing the versatility of hydrazine derivatives in chemical synthesis (Ki-Whan Chi et al., 1999)(Chi et al., 1999).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-Nitro-4-(trifluoromethyl)phenylhydrazine reveals detailed insights into their geometric configuration. For example, the structure of 2,4‐dinitrophenylhydrazine, a compound with resemblance in functional groups, exhibits that the nitro and amino groups are almost in the same plane as the phenyl ring, suggesting a planar structure conducive to specific chemical behaviors (N. Okabe et al., 1993)(Okabe et al., 1993).
Chemical Reactions and Properties
2-Nitro-4-(trifluoromethyl)phenylhydrazine participates in various chemical reactions due to its active functional groups. The compound's reactivity can be illustrated by its derivatives' behavior, such as the selective reduction of nitroarenes to arylamines in the presence of methylhydrazine, indicating its potential in synthetic chemistry (Dimitris I. Ioannou et al., 2021)(Ioannou et al., 2021).
Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines, which can be synthesized using 2-Nitro-4-(trifluoromethyl)phenylhydrazine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Synthesis of Specific Compounds
- Field : Organic Chemistry .
- Application : 2-Nitro-4-(trifluoromethyl)phenol, which can be synthesized using 2-Nitro-4-(trifluoromethyl)phenylhydrazine, is the major product of solution phase photodecomposition of fluorodifen .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Synthesis of Monolayer-Capped Nanoparticles
- Field : Nanotechnology .
- Application : 2-Nitro-4-(trifluoromethyl)benzenethiol, which can be synthesized using 2-Nitro-4-(trifluoromethyl)phenylhydrazine, was used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry .
- Application : 2-Nitro-4-(trifluoromethyl)phenylhydrazine is used in the synthesis of trifluoromethylpyridines .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Proteomics Research
- Field : Proteomics .
- Application : 2-Nitro-4-(trifluoromethyl)phenylhydrazine hydrochloride is used in proteomics research .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Reduction and Functionalization of Graphene Oxide
- Field : Nanotechnology .
- Application : 4-(Trifluoromethyl)phenylhydrazine, which can be synthesized using 2-Nitro-4-(trifluoromethyl)phenylhydrazine, is used in the one-step reduction and functionalization of graphene oxide .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)phenylhydrazine, which can be synthesized using 2-Nitro-4-(trifluoromethyl)phenylhydrazine, is used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
One-Step Reduction and Functionalization of Graphene Oxide
- Field : Nanotechnology .
- Application : 4-(Trifluoromethyl)phenylhydrazine, which can be synthesized using 2-Nitro-4-(trifluoromethyl)phenylhydrazine, participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Proteomics Research
- Field : Proteomics .
- Application : 2-Nitro-4-(trifluoromethyl)phenylhydrazine hydrochloride is used in proteomics research .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
“2-Nitro-4-(trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, using only under a chemical fume hood, and not breathing the dust, vapor, mist, or gas .
Propriétés
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBJSMUUWDXKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397130 | |
| Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)phenylhydrazine | |
CAS RN |
1513-50-4 | |
| Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)







